molecular formula C20H24N4O2 B4082745 6-amino-3-tert-butyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3-tert-butyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B4082745
M. Wt: 352.4 g/mol
InChI Key: WMOSTIZWDKCMSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent advances in the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles have been documented, highlighting their role as fundamental scaffolds in creating heterocyclic compounds through one-pot multicomponent reactions. These reactions offer a method for efficiently assembling complex structures from simpler precursors, showcasing the versatility and utility of the 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile scaffold in organic synthesis (Patel, 2017).

Molecular Structure Analysis

Structural analysis of related compounds, such as 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been conducted using single crystal X-ray diffraction data. This provides insights into the crystallographic characteristics, revealing the coplanarity of pyrazole, pyridine, and pyran rings and highlighting the significance of intermolecular hydrogen bonding in stabilizing the crystal structure. Such structural investigations are crucial for understanding the 3D conformation and chemical reactivity of the 6-amino-3-tert-butyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile compound (Ganapathy et al., 2015).

Chemical Reactions and Properties

The reactivity of closely related compounds, such as 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, has been explored through reactions with carbonyl compounds, yielding various derivatives. These studies provide valuable information on the chemical behavior of the 6-amino-dihydropyrano[2,3-c]pyrazole scaffold, demonstrating its versatility in organic synthesis and the potential for generating diverse biologically relevant molecules (Mironovich et al., 2013).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, utilizing spectroscopic and computational methods, offer insights into the electronic structure, vibrational frequencies, and molecular interactions of these molecules. For example, studies on 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile provide a comprehensive understanding of its spectral and structural characteristics, facilitating the design and synthesis of new compounds with desired physical properties (Kumar et al., 2020).

Chemical Properties Analysis

The chemical properties of 6-amino-dihydropyrano[2,3-c]pyrazole derivatives have been extensively studied, highlighting their potential as antimicrobial agents. Such studies emphasize the importance of understanding the chemical properties of these compounds to exploit their biological activities effectively. Derivatives synthesized from 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown potent antimicrobial activity, indicating the relevance of the chemical properties of these molecules in designing new therapeutic agents (El-ziaty et al., 2018).

properties

IUPAC Name

6-amino-3-tert-butyl-4-(4-propan-2-yloxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-11(2)25-13-8-6-12(7-9-13)15-14(10-21)18(22)26-19-16(15)17(23-24-19)20(3,4)5/h6-9,11,15H,22H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOSTIZWDKCMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-tert-butyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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